N-Desethyl Amodiaquine-d5

Übersicht

Beschreibung

N-Desethyl Amodiaquine-d5 is a deuterium-labeled derivative of N-Desethyl Amodiaquine, which is an active primary blood metabolite of the antimalarial drug Amodiaquine . This compound is primarily used as a stable-labeled internal standard for the quantitation of Amodiaquine levels in biological samples such as urine, serum, or plasma by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for clinical toxicology or isotope dilution methods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Amodiaquine-d5 involves the deuteration of N-Desethyl Amodiaquine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the ethylamine side chain of N-Desethyl Amodiaquine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: N-Desethyl Amodiaquine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Original this compound.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

N-Desethyl Amodiaquine-d5 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of amodiaquine and its metabolites. The stable isotope labeling allows for precise quantification in biological matrices such as plasma.

Case Study: Pharmacokinetics during Pregnancy

A study involving pregnant women treated with amodiaquine for Plasmodium vivax malaria utilized liquid chromatography-tandem mass spectrometry to analyze plasma concentrations of both amodiaquine and this compound. The findings indicated no significant pharmacokinetic differences between pregnant and postpartum women, suggesting that the current dosing regimen is adequate during pregnancy .

Table 1: Pharmacokinetic Parameters of Amodiaquine and this compound

| Parameter | Amodiaquine | This compound |

|---|---|---|

| Half-life (t1/2) | ~27 hours | ~11 days |

| Volume of Distribution (Vd) | 2.4 L/kg | Not specified |

| Clearance (CL) | 0.23 L/h/kg | Not specified |

Therapeutic Monitoring

In therapeutic settings, this compound serves as an internal standard for monitoring drug levels in patients undergoing treatment for malaria. Its use ensures accurate assessment of drug efficacy and safety.

Case Study: Monitoring Drug Levels in Malaria Treatment

A study assessed the plasma concentrations of amodiaquine and its metabolites in patients receiving treatment. The results demonstrated the importance of monitoring these levels to prevent subtherapeutic dosing or toxicity, particularly in populations with varying pharmacogenomics .

Research on Drug Resistance

The compound is also instrumental in research focused on drug resistance mechanisms in malaria parasites. By using this compound as a tracer, researchers can investigate how mutations in the parasite's genome affect drug metabolism and efficacy.

Case Study: Resistance Mechanisms

Research has shown that specific mutations in Plasmodium falciparum can lead to decreased sensitivity to amodiaquine. By tracing the metabolic pathways using this compound, scientists have been able to elucidate these resistance mechanisms, aiding in the development of new treatment strategies .

Development of Analytical Methods

The compound is frequently employed in developing new analytical methods for quantifying amodiaquine and its metabolites. These methods enhance the sensitivity and specificity of drug detection in various biological samples.

Analytical Method Development

A high-throughput quantitation method using liquid chromatography-tandem mass spectrometry was developed to measure both amodiaquine and this compound with high accuracy and precision. This method demonstrated robust performance with low limits of quantification, making it suitable for clinical applications .

Table 2: Analytical Performance Metrics

| Metric | Value |

|---|---|

| Lower Limit of Quantification | 1.08 ng/ml (Amodiaquine) |

| 1.41 ng/ml (N-Desethyl Amodiaquine) | |

| Precision (CV %) | <15% at all quality control levels |

Applications in Drug Development

This compound is also used in drug development processes, particularly for creating new formulations or combination therapies aimed at enhancing efficacy against resistant strains of malaria.

Research Insights

The compound's role as a stable isotope label aids researchers in tracking drug metabolism and interactions within the body during preclinical trials, providing critical data that informs dosing regimens and therapeutic strategies .

Wirkmechanismus

The mechanism of action of N-Desethyl Amodiaquine-d5 is similar to that of Amodiaquine. It is thought to inhibit heme polymerase activity, resulting in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex disrupts membrane function and is toxic to the parasites .

Vergleich Mit ähnlichen Verbindungen

N-Desethyl Amodiaquine: The non-deuterated form of N-Desethyl Amodiaquine-d5.

Amodiaquine: The parent compound from which N-Desethyl Amodiaquine is derived.

Chloroquine: Another 4-aminoquinoline antimalarial drug with a similar mechanism of action.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical methods. This isotopic labeling makes it particularly valuable in pharmacokinetic and metabolic studies, as it can be distinguished from the non-labeled compound using mass spectrometry .

Biologische Aktivität

N-Desethyl Amodiaquine-d5 is a deuterated metabolite of the antimalarial drug amodiaquine, which is used primarily in the treatment of malaria caused by Plasmodium falciparum. This compound exhibits significant biological activity, particularly in its mechanism of action against malaria parasites, pharmacokinetics, and its applications in research and clinical settings.

| Property | Value |

|---|---|

| Name | This compound |

| CAS Number | 1173023-19-2 |

| Molecular Formula | C18H13ClD5N3O |

| Molar Mass | 332.84 g/mol |

| Melting Point | 179-181°C |

| Solubility | Slightly soluble in DMSO and Methanol |

| Appearance | Pale yellow to brown solid |

| Storage Condition | -20°C |

| Toxicity | Toxic if swallowed; irritating to skin and eyes |

This compound primarily targets the Fe (II)-protoporphyrin IX within the malaria parasite. Its mode of action is similar to other quinoline derivatives, inhibiting heme polymerase activity. This inhibition results in the accumulation of free heme, which is toxic to the parasites. The compound disrupts the membrane function of the malaria parasite through the formation of a toxic drug-heme complex, ultimately leading to parasite death .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration. It undergoes extensive metabolism in the liver, converting into N-Desethyl Amodiaquine, which then concentrates in blood cells. Studies have shown that the dosing regimen for amodiaquine is adequate for treating Plasmodium vivax infections during pregnancy, with no significant differences in pharmacokinetics observed between pregnant and postpartum women .

Research Applications

This compound serves multiple roles in scientific research:

- Analytical Chemistry : Used as a stable-labeled internal standard for quantifying amodiaquine levels in biological samples.

- Metabolism Studies : Employed in pharmacokinetic studies to understand the metabolism of amodiaquine.

- Clinical Toxicology : Monitored in patients undergoing antimalarial treatment to assess drug levels and compliance.

- Development of Analytical Methods : Aids in the validation of methods for detecting and quantifying amodiaquine and its metabolites .

Case Studies

- Pregnancy and Malaria Treatment : A study involving 24 pregnant women treated with amodiaquine demonstrated that both amodiaquine and its metabolite N-Desethyl Amodiaquine had comparable pharmacokinetic profiles during pregnancy. This highlights the drug's safety and efficacy for treating malaria during this critical period .

- Efficacy Comparisons : In a clinical trial comparing artesunate plus amodiaquine against artemether-lumefantrine, both treatments showed high efficacy rates with rapid fever clearance times. The study emphasized that monitoring drug levels could enhance treatment outcomes .

Eigenschaften

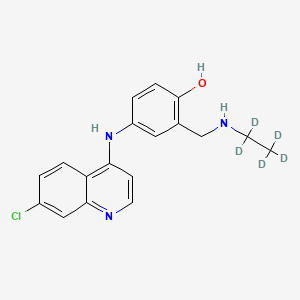

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXFDHAGFYWGHT-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661886 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-19-2 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-19-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.